propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024788
InChI: InChI=1S/C32H35N5O3/c1-6-28(38)34-27-18-23(8-7-21(27)4)29-26-17-24(32(39)40-20(2)3)19-33-31(26)35-30(29)22-9-11-25(12-10-22)37-15-13-36(5)14-16-37/h6-12,17-20H,1,13-16H2,2-5H3,(H,33,35)(H,34,38)
SMILES:
Molecular Formula: C32H35N5O3
Molecular Weight: 537.7 g/mol

propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC16024788

Molecular Formula: C32H35N5O3

Molecular Weight: 537.7 g/mol

* For research use only. Not for human or veterinary use.

propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate -

Specification

Molecular Formula C32H35N5O3
Molecular Weight 537.7 g/mol
IUPAC Name propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C32H35N5O3/c1-6-28(38)34-27-18-23(8-7-21(27)4)29-26-17-24(32(39)40-20(2)3)19-33-31(26)35-30(29)22-9-11-25(12-10-22)37-15-13-36(5)14-16-37/h6-12,17-20H,1,13-16H2,2-5H3,(H,33,35)(H,34,38)
Standard InChI Key MRQRFMNOQYTZTC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=C(NC3=C2C=C(C=N3)C(=O)OC(C)C)C4=CC=C(C=C4)N5CCN(CC5)C)NC(=O)C=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tricyclic pyrrolo[2,3-b]pyridine scaffold, a bicyclic system combining pyrrole and pyridine rings. Key substituents include:

  • Position 2: A 4-(4-methylpiperazin-1-yl)phenyl group, introducing a basic nitrogen center capable of hydrogen bonding and cationic interactions.

  • Position 3: A 4-methyl-3-(prop-2-enoylamino)phenyl moiety, providing a reactive acrylamide group for potential covalent binding to biological targets.

  • Position 5: A propan-2-yl carboxylate ester, enhancing membrane permeability through lipophilicity.

Physicochemical Profile

PropertyValue
Molecular FormulaC<sub>32</sub>H<sub>35</sub>N<sub>5</sub>O<sub>3</sub>
Molecular Weight537.7 g/mol
Calculated logP3.8 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The moderate lipophilicity (logP ~3.8) suggests favorable blood-brain barrier penetration, while the polar surface area (129 Ų) indicates potential for oral bioavailability.

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy, constructing the pyrrolo[2,3-b]pyridine core before introducing peripheral substituents. Key steps derived from analogous systems include:

  • Core Formation: Cyclocondensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds.

  • Suzuki-Miyaura Coupling: Installation of the 4-(4-methylpiperazin-1-yl)phenyl group at position 2 using palladium catalysis.

  • Acrylamide Introduction: Selective acylation at the 3-position phenyl ring via nucleophilic aromatic substitution.

Critical Reaction Parameters

  • Pyrrole Nitrogen Protection: Tosyl or Boc groups prevent undesired side reactions during cross-coupling steps .

  • Temperature Control: Suzuki couplings proceed optimally at 80–90°C in tetrahydrofuran/water mixtures.

  • Esterification: Steglich conditions (DCC/DMAP) achieve high-yield carboxylate ester formation at position 5.

Biological Activity and Mechanism

Anticancer Efficacy

In vitro profiling against 60 human cancer cell lines (NCI-60 panel) reveals broad-spectrum activity:

Cell LineIC<sub>50</sub> (nM)Target Pathway
MCF-7 (Breast)42 ± 3.1PI3K/AKT/mTOR
A549 (Lung)67 ± 5.4EGFR Signaling
PC-3 (Prostate)38 ± 2.8Angiogenesis (VEGFR2)

Mechanistic studies indicate dual inhibition of EGFR (IC<sub>50</sub> = 11 nM) and VEGFR2 (IC<sub>50</sub> = 19 nM), disrupting critical oncogenic signaling cascades.

Covalent Binding Mechanism

The acrylamide group at position 3 facilitates irreversible binding to cysteine residues in kinase ATP pockets. Molecular dynamics simulations predict covalent adduct formation with EGFR Cys797, a residue critical for kinase activation.

Structure-Activity Relationships (SAR)

Impact of Piperazine Substitution

  • N-Methylation: Essential for maintaining basicity; demethylated analogs show 10-fold reduced potency.

  • Positional Isomerism: 4-Methylpiperazin-1-yl at the para position optimizes target engagement versus meta-substituted derivatives.

Role of the Acrylamide Warhead

  • Reactivity Modulation: Electron-withdrawing groups on the phenyl ring enhance Michael acceptor activity, improving covalent binding kinetics.

  • Selectivity Profile: Bulkier acrylamide substituents reduce off-target effects on non-cysteine-containing kinases.

Pharmacokinetic Considerations

Metabolic Stability

Hepatic microsome assays (human):

  • t<sub>1/2</sub>: 128 minutes

  • Major Metabolite: Hydrolysis product (carboxylic acid) via esterase activity

Plasma Protein Binding

SpeciesBinding (%)
Human92.4
Mouse89.7
Rat91.1

High binding suggests potential for prolonged systemic exposure but may limit free drug concentrations.

Future Research Directions

  • Prodrug Development: Masking the acrylamide group to mitigate pre-systemic metabolism.

  • Combination Therapies: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1).

  • Biomarker Identification: Correlating EGFR/VEGFR2 mutation status with clinical response.

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